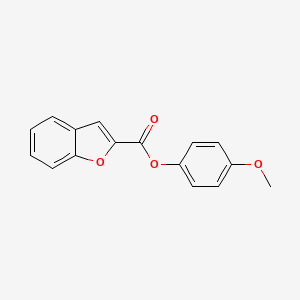

4-Methoxyphenyl 1-benzofuran-2-carboxylate

Description

Overview of Benzofuran (B130515) Derivatives: Structural Diversity and Research Significance

Benzofuran derivatives represent a vital class of heterocyclic compounds, recognized for their presence in bioactive natural products, pharmaceuticals, and polymers. bohrium.com The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry, as its framework allows for a wide array of biological activities. taylorandfrancis.com This structural versatility is a key driver of its research significance. scispace.comnih.gov

The diversity of these derivatives arises from the various substituents that can be introduced at different positions of the benzofuran core. nih.gov These modifications significantly influence the molecule's physicochemical properties and biological functions. Research has shown that even minor structural changes can lead to substantial differences in activity. For instance, the introduction of an ester or heterocyclic ring at the C-2 position has been identified as crucial for cytotoxic activity in some derivatives. nih.govrsc.org

The research significance of benzofurans is underscored by their broad spectrum of pharmacological properties, which include:

Anticancer Activity : Many benzofuran derivatives have shown potent antiproliferative activity against various cancer cell lines. nih.govtaylorandfrancis.com

Antimicrobial Effects : Derivatives have been reported to possess activity against a range of bacteria and fungi. bohrium.comjocpr.com

Antioxidant Properties : The scaffold is a component of compounds that can mitigate oxidative stress. scispace.com

Anti-inflammatory Action : Certain derivatives function as anti-inflammatory agents. bohrium.com

Antiviral Capabilities : Natural and synthetic benzofurans have demonstrated antiviral properties. bohrium.comrsc.org

This wide range of bioactivity has made the benzofuran nucleus a valuable target for drug discovery and development. taylorandfrancis.comnih.gov

Position of 4-Methoxyphenyl (B3050149) 1-benzofuran-2-carboxylate within Benzofuran Chemistry

4-Methoxyphenyl 1-benzofuran-2-carboxylate is defined by its specific molecular structure: a benzofuran ring substituted at the C-2 position with a carboxylate group, which in turn is esterified with a 4-methoxyphenyl group. uni.lu

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H12O4 |

| Molecular Weight | 268.26 g/mol |

| CAS Number | 304889-50-7 |

| InChIKey | IYFYVRZWHQFEKZ-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Its position within benzofuran chemistry is significant due to several factors. Firstly, it belongs to the class of benzofuran-2-carboxylates. Studies on structure-activity relationships (SAR) have highlighted that the presence of an ester group at the C-2 position can be a key determinant for the cytotoxic activity of these compounds. nih.govrsc.org This makes esters like this compound prime candidates for investigation in anticancer research.

Historical Context and Evolution of Research on Benzofuran Carboxylates

The history of benzofuran chemistry dates back to the 19th century. The parent compound, benzofuran, was first synthesized from coumarin (B35378). jocpr.com Early research focused on the fundamental chemistry and synthesis of the basic benzofuran ring system. The first furan (B31954) derivative, pyromucic acid (furan-2-carboxylic acid), was obtained even earlier through the dry distillation of mucic acid, establishing an early link between furan chemistry and carboxylic acids. jocpr.com

The evolution of research into benzofuran derivatives saw a gradual shift from fundamental synthesis to exploring their applications, particularly in medicine. A significant turning point was the discovery that many natural products with potent biological activities contained the benzofuran motif. rsc.orgacs.org This spurred chemists to synthesize a vast library of derivatives to explore their therapeutic potential. acs.org

Research into benzofuran carboxylates, specifically, is a more recent development within this broader history. The realization that substitutions at the C-2 and C-3 positions were critical for biological activity led to a more focused effort on synthesizing derivatives with functional groups like carboxylic acids and their esters at these sites. nih.govacs.org Early structure-activity relationship studies that identified the C-2 ester group as important for cytotoxicity were particularly influential. rsc.org The development of new synthetic methodologies, including various catalytic strategies, has been crucial in advancing the synthesis of specifically functionalized derivatives like benzofuran-3-carboxylates, which were once considered rare. acs.orgacs.org Today, research continues to focus on creating novel benzofuran carboxylates and evaluating them for a wide range of biological activities. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C16H12O4 |

|---|---|

Molecular Weight |

268.26 g/mol |

IUPAC Name |

(4-methoxyphenyl) 1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C16H12O4/c1-18-12-6-8-13(9-7-12)19-16(17)15-10-11-4-2-3-5-14(11)20-15/h2-10H,1H3 |

InChI Key |

IYFYVRZWHQFEKZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methoxyphenyl 1 Benzofuran 2 Carboxylate

Strategies for Benzofuran (B130515) Core Construction

The benzofuran scaffold is a prevalent heterocyclic motif in numerous biologically active compounds and natural products. Its synthesis has been a subject of extensive research, leading to a variety of synthetic strategies. These can be broadly categorized into multi-step approaches, direct cyclization and annulation reactions, and transition metal-mediated syntheses.

Multi-step Synthesis Approaches

Multi-step syntheses of the benzofuran-2-carboxylate core often involve the initial formation of a substituted phenol (B47542), followed by a series of reactions to build the furan (B31954) ring. A classic approach involves the Perkin rearrangement, where 3-halocoumarins are converted into benzofuran-2-carboxylic acids. This reaction is initiated by base-catalyzed ring fission of the coumarin (B35378), followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide to form the benzofuran ring. Microwave-assisted conditions have been shown to significantly reduce reaction times for this rearrangement nih.gov.

Another multi-step strategy begins with salicylaldehyde, which can be reacted with haloacetates. The resulting intermediate can then undergo cyclization to form the benzofuran-2-carboxylic acid skeleton researchgate.net. These cyclizations are typically performed in an alcoholic solution with a basic catalyst.

Direct Cyclization and Annulation Reactions

Direct cyclization and annulation reactions offer more convergent pathways to the benzofuran core, often proceeding in a single step from readily available precursors. One such method involves the acid-catalyzed cyclization of acetals. For instance, a polyphosphoric acid (PPA) catalyzed cyclization of an appropriate acetal substrate can lead to the formation of the benzofuran ring system.

Annulation reactions, which involve the formation of a ring onto a pre-existing one, are also a powerful tool. Copper-mediated oxidative annulation of phenols with unactivated internal alkynes has been reported to produce benzofuran derivatives. This method proceeds through a proposed mechanism involving reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization.

Palladium-Catalyzed and Other Transition Metal-Mediated Syntheses

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds, including benzofurans. Palladium-catalyzed methods are valued for their efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions.

A common palladium-catalyzed approach is the heteroannulation of 2-halophenols with terminal alkynes, which proceeds via a tandem Sonogashira coupling and 5-endo-dig cyclization researchgate.net. This method is widely used for the synthesis of 2-substituted benzofurans. Furthermore, palladium-catalyzed intramolecular Heck coupling of 3-(2-bromophenoxy)acrylic acid esters provides a route to 3-ethoxycarbonyl benzofurans nih.gov.

Other transition metals like rhodium have also been employed. For example, a Rh(III)-catalyzed reaction between salicylaldehyde and ethyl 2-diazo-3-oxopropanoate can yield 3-ethoxycarbonyl benzofuran through a tandem C-H activation/decarbonylation/annulation process nih.gov.

| Method | Key Reactants | Catalyst/Reagent | Product |

| Perkin Rearrangement | 3-Halocoumarins | Base (e.g., NaOH) | Benzofuran-2-carboxylic acids nih.gov |

| Salicylaldehyde Route | Salicylaldehyde, Haloacetates | Basic catalyst | Benzofuran-2-carboxylic acid derivatives researchgate.net |

| Oxidative Annulation | Phenols, Internal alkynes | Copper catalyst | Benzofuran derivatives |

| Sonogashira Coupling/Cyclization | 2-Halophenols, Terminal alkynes | Palladium catalyst | 2-Substituted benzofurans researchgate.net |

| Heck Coupling | 3-(2-Bromophenoxy)acrylic acid esters | Palladium catalyst | 3-Ethoxycarbonyl benzofurans nih.gov |

| Rhodium-Catalyzed Annulation | Salicylaldehyde, Ethyl 2-diazo-3-oxopropanoate | Rh(III) catalyst | 3-Ethoxycarbonyl benzofurans nih.gov |

Introduction and Modification of the 4-Methoxyphenyl (B3050149) Substituent

The 4-methoxyphenyl moiety of the target compound is derived from 4-methoxyphenol. The synthesis of 4-methoxyphenol can be achieved through several methods, most commonly starting from hydroquinone.

One established method is the monomethylation of hydroquinone using dimethyl sulfate in the presence of a base like sodium hydroxide google.com. Another approach involves the reaction of hydroquinone with methanol under high temperature and pressure with a suitable catalyst mdpi.com. A more recent, environmentally benign process utilizes the methylation of hydroquinone with methanol in the presence of a polystyrene-immobilized Brønsted acidic ionic liquid as a reusable catalyst. The reaction mechanism is proposed to proceed through the formation of an intermediate in the presence of benzoquinone mdpi.com.

Esterification and Transesterification Pathways for the Carboxylate Moiety

The final step in the synthesis of 4-Methoxyphenyl 1-benzofuran-2-carboxylate is the formation of the ester linkage between the benzofuran-2-carboxylic acid core and the 4-methoxyphenol. Several standard esterification methods can be employed for this transformation.

A highly effective and mild method is the Steglich esterification . This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) nih.govresearchgate.net. The reaction proceeds under neutral and mild conditions, making it suitable for substrates that may be sensitive to acidic or basic conditions nih.govresearchgate.net. The general mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive acylpyridinium species, which is subsequently attacked by the alcohol (4-methoxyphenol) to yield the desired ester and dicyclohexylurea (DCU) as a byproduct nih.gov. This method has been successfully used for the synthesis of various esters, including those of furan-2-carboxylic acid derivatives with phenols mdpi.com.

Alternatively, traditional Fischer esterification , involving the reaction of the carboxylic acid and alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), could also be considered, although the conditions are harsher and may not be compatible with sensitive functional groups.

| Esterification Method | Key Reagents | Advantages | Potential Byproducts |

| Steglich Esterification | Benzofuran-2-carboxylic acid, 4-Methoxyphenol, DCC/DIC, DMAP | Mild reaction conditions, high yields, suitable for sensitive substrates nih.govresearchgate.net | Dicyclohexylurea (DCU) nih.gov |

| Fischer Esterification | Benzofuran-2-carboxylic acid, 4-Methoxyphenol, Strong acid catalyst | Simple reagents | Water |

Synthesis of Key Precursors and Building Blocks for this compound

The efficient synthesis of this compound relies on the ready availability of its key precursors: benzofuran-2-carboxylic acid and 4-methoxyphenol.

Benzofuran-2-carboxylic Acid: As previously discussed, this precursor can be synthesized through various routes. A common laboratory-scale synthesis involves the reaction of salicylaldehyde with chloroacetone in the presence of potassium carbonate to yield 2-acetylbenzofuran, which can then be oxidized to the corresponding carboxylic acid researchgate.net. Another efficient method is the microwave-assisted Perkin rearrangement of 3-bromocoumarins, which provides high yields of benzofuran-2-carboxylic acids in significantly reduced reaction times nih.gov.

4-Methoxyphenol: The industrial preparation of 4-methoxyphenol often starts from hydroquinone. A widely used method is the methylation of hydroquinone with dimethyl sulfate in an alkaline medium google.com. Alternatively, reacting hydroquinone with methanol in the presence of an acid catalyst and an oxidizing agent like benzoquinone offers another viable route google.commdpi.com. Synthesis from p-anisaldehyde via oxidation is also a documented method nih.gov.

Reaction Conditions and Optimization Parameters

The synthesis of this compound and its analogues is achieved through various methodologies, primarily involving the formation of the benzofuran core followed by esterification, or through convergent strategies where the ester moiety is incorporated during the primary cyclization. The reaction conditions and optimization parameters are critical for achieving high yields and purity. These parameters, including the choice of solvents, catalysts, and temperature, are tailored to the specific synthetic route.

A common strategy for forming the benzofuran-2-carboxylate skeleton involves the palladium-catalyzed carbonylative cyclization of o-alkynylphenols. Optimization of this process often involves screening different palladium catalysts, ligands, and bases. For instance, palladium catalysts like Pd(PPh₃)₄ are frequently used. Solvents play a crucial role, with non-polar solvents like 1,4-dioxane often being favored. The temperature is also a key parameter, with reactions typically run at elevated temperatures to ensure a reasonable reaction rate.

Another prevalent method is the condensation of salicylaldehydes with haloacetates, followed by cyclization. researchgate.net The choice of base is a critical optimization parameter in this sequence, with options ranging from sodium ethanolate to potassium carbonate and 1,8-diazabicyclo-[5.4.0]-7-undecane (DBU). researchgate.net The solvent is typically an alcohol corresponding to the ester group being formed. researchgate.net

For the final esterification step, coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), known as Steglich esterification, are commonly employed. mdpi.com The choice of solvent for this step is typically a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid side reactions with the coupling agent.

The following tables summarize optimized reaction conditions for key transformations in the synthesis of benzofuran-2-carboxylates and related structures.

Table 1: Optimized Conditions for Palladium-Catalyzed Synthesis of Benzofuran Derivatives

| Parameter | Condition | Role/Observation |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (Palladium Tetrakis) | Effective for Suzuki coupling to form aryl-substituted furans. mdpi.com |

| (PPh₃)PdCl₂ with CuI co-catalyst | Used in Sonogashira coupling reactions between iodophenols and terminal alkynes for intramolecular cyclization. nih.govacs.org | |

| PdCl₂(C₂H₄)₂ | Employed in oxidative annulation of o-cinnamyl phenols. mdpi.com | |

| Solvent | 1,4-Dioxane | Common solvent for Suzuki couplings. mdpi.com |

| Triethylamine | Acts as both a base and a solvent in Sonogashira reactions. nih.govacs.org | |

| o-Xylene | Used in palladium-catalyzed ring closures at elevated temperatures. mdpi.com | |

| Base | Cs₂CO₃ (Cesium Carbonate) | Effective base in palladium-catalyzed ring closures. mdpi.com |

| Temperature | Room Temperature to 100 °C | Varies depending on the specific catalytic cycle; higher temperatures are often required for ring-closure reactions. mdpi.com |

Table 2: Conditions for Cyclization of Salicylaldehydes

| Parameter | Condition | Role/Observation |

|---|---|---|

| Catalyst/Base | Potassium Carbonate | A common and effective base for cyclization. researchgate.net |

| 1,8-Diazabicyclo-[5.4.0]-7-undecane (DBU) | A strong, non-nucleophilic base used for cyclization. researchgate.net | |

| Sodium Hydroxide | Used for the hydrolysis of ethyl-1-benzofuran-2-carboxylate to the corresponding carboxylic acid. researchgate.net | |

| Solvent | Ethanol/Water mixture | Used for the hydrolysis of the ester to the carboxylic acid. researchgate.net |

| Temperature | Reflux | Elevated temperatures are typically required to drive the cyclization and hydrolysis reactions to completion. researchgate.net |

Chemo-, Regio-, and Stereoselectivity in Synthesis of this compound Analogues

Selectivity is a cornerstone of modern organic synthesis, allowing for the precise construction of complex molecules. In the synthesis of analogues of this compound, controlling chemo-, regio-, and stereoselectivity is crucial for obtaining the desired products.

Chemoselectivity often arises when multiple reactive functional groups are present in the starting materials. For example, in palladium-catalyzed cross-coupling reactions to build substituted benzofurans, the catalyst must selectively activate a specific C-X bond (where X is a halide or triflate) over other potentially reactive sites. The choice of palladium catalyst and ligands can be tuned to achieve this. Similarly, during the cyclization of precursors, conditions can be optimized to favor intramolecular cyclization over intermolecular polymerization.

Regioselectivity is critical when constructing substituted benzofuran rings, as it determines the final substitution pattern. In syntheses starting from substituted phenols and alkynes, the regioselectivity of the cyclization determines whether a 2- or 3-substituted benzofuran is formed. For instance, the palladium-catalyzed intramolecular addition of phenols to alkynes generally proceeds with 5-endo-dig regioselectivity to yield benzofurans. mdpi.com The nature of the substituents on both the phenol and the alkyne, as well as the catalyst system, can influence this selectivity.

Stereoselectivity becomes relevant when chiral centers are present or introduced into the molecule. For analogues of this compound that contain stereocenters, for example, on a substituent, stereoselective synthetic methods are required. While the core benzofuran ring is aromatic and planar, substituents can possess chirality. The synthesis of such analogues would require the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome. For instance, asymmetric electrophilic functionalization of heteroaromatic compounds is a tool for the enantioselective synthesis of various heterocycles. acs.org

The following table provides examples of selective reactions relevant to the synthesis of benzofuran analogues.

Table 3: Examples of Selectivity in Benzofuran Synthesis

| Selectivity Type | Reaction Example | Key Control Factors |

|---|---|---|

| Chemoselectivity | Palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl halides | The palladium catalyst selectively activates the C-X bond over other functional groups. organic-chemistry.org |

| Regioselectivity | Indium(III) halide-catalyzed hydroalkoxylation of alkynylphenols | The reaction proceeds with 5-endo-dig regioselectivity to form the benzofuran ring. mdpi.com |

| Stereoselectivity | Synthesis of chiral 9-selenabicyclo[3.3.1]nonene-2 derivatives | The use of specific reagents and conditions allows for high regio- and stereoselectivity. nih.gov |

Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including benzofurans, to reduce the environmental impact of chemical processes. benthamdirect.com These approaches focus on the use of environmentally benign solvents, renewable starting materials, energy efficiency, and catalyst-free or recyclable catalyst systems. benthamdirect.com

One significant green approach is the use of alternative solvents. Deep eutectic solvents (DES), such as choline chloride-ethylene glycol, have been employed as eco-friendly media for the synthesis of benzofuran derivatives. nih.govacs.org Water is another green solvent that has been utilized in copper-catalyzed transformations to produce benzo[b]furans. organic-chemistry.org

Catalyst-free synthesis represents another important avenue in green chemistry. jbiochemtech.com Some methods for the synthesis of benzofuran derivatives have been developed that proceed efficiently without the need for a catalyst, often under thermal or microwave-assisted conditions. benthamdirect.commdpi.com For example, a one-pot reaction to afford certain benzofuran derivatives can be achieved in absolute ethanol in the absence of any catalysts. mdpi.com Electrochemical methods also offer a green alternative for synthesizing benzofuran derivatives in aqueous solutions without the use of toxic solvents or catalysts. jbiochemtech.com

Mechanosynthesis, or ball milling, is a solvent-free technique that is gaining traction for the synthesis of complex molecules and polymers, including those with benzofuran units. mdpi.com This method reduces waste by eliminating the need for bulk solvents and can sometimes lead to different reactivity or products compared to solution-based methods. mdpi.com

The development of recyclable catalysts is also a key aspect of sustainable synthesis. Heterogeneous catalysts, such as palladium nanoparticles, can be used for the synthesis of benzofurans and can be recovered and reused, reducing waste and cost. organic-chemistry.org

Table 4: Green Chemistry Strategies in Benzofuran Synthesis

| Green Approach | Specific Method/Reagent | Advantages |

|---|---|---|

| Alternative Solvents | Deep Eutectic Solvent (e.g., Choline Chloride-Ethylene Glycol) | Environmentally benign, biodegradable, and can enhance reaction rates. nih.govacs.org |

| Water | Non-toxic, non-flammable, and readily available. organic-chemistry.org | |

| Catalyst-Free Reactions | One-pot reaction in ethanol | Avoids the use of potentially toxic and expensive metal catalysts. mdpi.com |

| Electrochemical synthesis | Can be performed in aqueous media without catalysts or toxic solvents, producing high purity products. jbiochemtech.com | |

| Energy Efficiency | Microwave-assisted synthesis | Can significantly reduce reaction times and energy consumption. benthamdirect.com |

| Solvent-Free Reactions | Mechanochemical ball milling | Eliminates the need for bulk solvents, reducing waste. mdpi.com |

| Recyclable Catalysts | Heterogeneous Palladium Nanoparticles | Allows for easy separation of the catalyst from the reaction mixture and reuse. organic-chemistry.org |

Spectroscopic and Structural Elucidation of 4 Methoxyphenyl 1 Benzofuran 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-Methoxyphenyl (B3050149) 1-benzofuran-2-carboxylate, ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments collectively provide a complete assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Methoxyphenyl 1-benzofuran-2-carboxylate exhibits distinct signals corresponding to the protons of the benzofuran (B130515) and methoxyphenyl moieties. The aromatic region of the spectrum is complex due to the presence of two separate substituted benzene (B151609) rings.

The protons of the 4-methoxyphenyl group typically appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the ester linkage are expected to be slightly downfield compared to the protons ortho to the methoxy (B1213986) group. The four protons of the benzofuran's benzene ring resonate in the aromatic region, with their specific shifts and coupling patterns dependent on their electronic environment. The lone proton on the furan (B31954) part of the benzofuran ring typically appears as a singlet. The methoxy group protons are easily identified as a sharp singlet at approximately 3.8 ppm. mdpi.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzofuran H-3 | 7.45 | s | - |

| Benzofuran H-4, H-5, H-6, H-7 | 7.30 - 7.80 | m | - |

| Methoxyphenyl H-2', H-6' | 7.20 - 7.40 | d | ~8.5 |

| Methoxyphenyl H-3', H-5' | 6.90 - 7.10 | d | ~8.5 |

| Methoxy (-OCH₃) | 3.82 | s | - |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions. The assignments for the benzofuran ring protons (H-4 to H-7) are complex and often require 2D NMR for definitive assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all 16 carbon atoms in the molecule. The ester carbonyl carbon is a key diagnostic signal, appearing significantly downfield. The aromatic region shows signals for the twelve carbons of the two benzene rings and the furan portion of the benzofuran system. The methoxy carbon appears at a characteristic upfield position.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | ~158.0 - 162.0 |

| Benzofuran C-2 | ~145.0 - 148.0 |

| Benzofuran C-3 | ~114.0 - 116.0 |

| Benzofuran C-3a | ~128.0 - 130.0 |

| Benzofuran C-4 | ~123.0 - 125.0 |

| Benzofuran C-5 | ~127.0 - 129.0 |

| Benzofuran C-6 | ~124.0 - 126.0 |

| Benzofuran C-7 | ~112.0 - 114.0 |

| Benzofuran C-7a | ~155.0 - 157.0 |

| Methoxyphenyl C-1' | ~144.0 - 146.0 |

| Methoxyphenyl C-2', C-6' | ~122.0 - 124.0 |

| Methoxyphenyl C-3', C-5' | ~114.0 - 116.0 |

| Methoxyphenyl C-4' | ~157.0 - 159.0 |

| Methoxy (-OCH₃) | ~55.6 |

Note: These are estimated values based on data from structurally similar compounds. mdpi.commdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To definitively assign each proton and carbon signal, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would confirm the connectivity between the adjacent aromatic protons on the 4-methoxyphenyl ring and within the benzofuran's benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the protons on the methoxyphenyl ring (H-2'/H-6') and the ester carbonyl carbon, confirming the ester linkage. It would also confirm the assignments within the benzofuran system by showing correlations between, for example, the H-3 proton and carbons C-2, C-3a, and C-7a.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| C=O Stretch | Aromatic Ester | 1725 - 1740 |

| C=C Stretch | Aromatic Rings | 1600 - 1610 and 1450 - 1510 |

| C-O Stretch | Ester and Ether | 1200 - 1300 (asymmetric) and 1050 - 1150 (symmetric) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (Methoxy) | 2850 - 2960 |

The most prominent peak would be the strong absorption from the ester carbonyl (C=O) group. The presence of multiple bands in the 1050-1300 cm⁻¹ region corresponds to the C-O stretching of both the ester and the ether linkages, while absorptions above 3000 cm⁻¹ confirm the aromatic C-H bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₆H₁₂O₄), the molecular weight is 268.26 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 268.

The fragmentation pattern is key to confirming the structure. The most likely fragmentation pathway involves the cleavage of the ester bond, which is the weakest bond in the molecular ion. This can lead to two primary fragmentation routes:

Formation of the benzofuran-2-carbonyl cation at m/z = 145 . This results from the loss of the 4-methoxyphenoxy radical.

Formation of the 4-methoxyphenoxy cation at m/z = 123 . This results from the loss of the benzofuran-2-carbonyl radical.

Further fragmentation of the benzofuran-2-carbonyl cation (m/z 145) by loss of a carbon monoxide (CO) molecule would yield the benzofuranyl cation at m/z = 117. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the elemental formula.

X-ray Crystallography for Solid-State Molecular Architecture

The resulting data allows for the determination of key crystallographic parameters, which include:

Crystal System: The classification of the crystal based on its axial systems. Examples include triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

Space Group: This describes the symmetry of the crystal structure, encompassing all the symmetry operations that leave the crystal lattice unchanged.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), which define the fundamental repeating unit of the crystal lattice.

Final R-factor: The residual factor, or R-factor, is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.

While the molecular formula for this compound is established as C₁₆H₁₂O₄, specific experimental crystallographic data from single-crystal X-ray diffraction studies are not publicly available in the referenced scientific literature. The synthesis and crystallization of this compound would be the first steps toward obtaining such data. For related benzofuran derivatives, studies have revealed a variety of crystal systems and space groups, indicating that the molecular architecture can be influenced by substituent groups and crystal packing forces. For instance, a study on a different benzofuran derivative reported a triclinic system with a P-1 space group. Another investigation into 1-benzofuran-2-carboxylic acid found it to crystallize in a monoclinic system with a P2₁/n space group. These examples highlight the type of specific, detailed structural information that X-ray crystallography can provide.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a crucial analytical technique used to determine the mass fractions of the constituent elements within a sample. This method is fundamental for verifying the empirical formula of a newly synthesized compound and assessing its purity. The technique typically involves the combustion of a small, precisely weighed sample of the substance in a stream of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and other elemental oxides, are then quantitatively measured.

From the masses of the combustion products, the percentages of carbon and hydrogen in the original sample can be accurately calculated. The percentage of oxygen is often determined by difference. These experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula.

For this compound, with the molecular formula C₁₆H₁₂O₄, the theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 16 | 192.176 | 71.63 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.51 |

| Oxygen | O | 15.999 | 4 | 63.996 | 23.86 |

| Total | 268.268 | 100.00 |

Close agreement between the experimentally determined elemental percentages and these theoretical values would provide strong evidence for the successful synthesis and purity of this compound. While specific experimental findings for this compound are not detailed in the available literature, for other characterized benzofuran-containing molecules, elemental analysis has been routinely used to confirm their composition, with reported values typically falling within ±0.4% of the theoretical values, which is the accepted margin of error for this technique.

Chemical Reactivity and Derivatization of 4 Methoxyphenyl 1 Benzofuran 2 Carboxylate

Reactions Involving the Ester Group (e.g., Hydrolysis, Aminolysis)

The ester linkage in 4-Methoxyphenyl (B3050149) 1-benzofuran-2-carboxylate is a key site for chemical derivatization, primarily through hydrolysis and aminolysis.

Hydrolysis: The ester can be readily hydrolyzed under basic conditions to yield 1-benzofuran-2-carboxylic acid and 4-methoxyphenol. This reaction is typically carried out using a base such as sodium hydroxide in an alcoholic solvent. nih.gov The resulting carboxylic acid is a versatile intermediate for further modifications. nih.gov

Aminolysis: Direct aminolysis of the ester with an amine would produce the corresponding 1-benzofuran-2-carboxamide and 4-methoxyphenol. A more common and controlled approach to synthesizing a diverse range of amides involves a two-step process. First, the ester is hydrolyzed to 1-benzofuran-2-carboxylic acid. The resulting acid is then coupled with a desired amine using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the amide bond. nih.govchemrxiv.org This two-step transamidation process allows for the synthesis of a wide variety of substituted benzofuran-2-carboxamides. nih.govchemrxiv.org

| Reaction | Reagents and Conditions | Product(s) |

|---|---|---|

| Hydrolysis | NaOH, Ethanol, Reflux | 1-Benzofuran-2-carboxylic acid and 4-Methoxyphenol |

| Aminolysis (Two-Step) | 1. NaOH, EtOH, Reflux 2. Amine, HATU, DIPEA, DCM | 1-Benzofuran-2-carboxamide and 4-Methoxyphenol |

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzofuran (B130515) Ring

The benzofuran ring system is electron-rich and thus, is susceptible to electrophilic aromatic substitution. chemicalbook.comslideshare.net

Electrophilic Aromatic Substitution: The preferred site for electrophilic attack on the benzofuran ring is the C2 position, followed by the C3 position. chemicalbook.comechemi.com Since the C2 position in 4-Methoxyphenyl 1-benzofuran-2-carboxylate is already substituted, electrophilic substitution is directed to the C3 position. The ester group at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, but substitution at C3 is still achievable. Examples of such reactions include:

Nitration: Using a mixture of nitric acid and acetic anhydride can introduce a nitro group at the C3 position. chemicalbook.com

Halogenation: Bromination can be achieved using reagents like N-bromosuccinimide (NBS) to yield the 3-bromo derivative. researchgate.net

Friedel-Crafts Acylation: This reaction can introduce an acyl group at the C3 position, although the electron-withdrawing nature of the C2-ester can make this reaction challenging, often requiring strong Lewis acid catalysts. benthamdirect.comnih.gov

Nucleophilic Aromatic Substitution: The benzofuran ring is generally not reactive towards nucleophilic aromatic substitution due to its high electron density. researchgate.net Such reactions are uncommon unless there are strong electron-withdrawing groups present on the benzene (B151609) portion of the benzofuran ring to activate it for nucleophilic attack.

Transformations of the 4-Methoxyphenyl Moiety

The 4-methoxyphenyl portion of the ester offers additional sites for chemical modification.

Ether Cleavage: The methoxy (B1213986) group can be cleaved to a hydroxyl group (phenol) under various conditions. A mild and selective method involves the use of carbon tetrabromide (CBr4) in methanol. researchgate.net Other reagents, such as cerium(IV) ammonium nitrate, can also be used for the selective cleavage of p-methoxybenzyl ethers, which are structurally similar. This transformation would convert the 4-methoxyphenyl ester to a 4-hydroxyphenyl ester.

Electrophilic Aromatic Substitution: The 4-methoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group, which is an ortho, para-director. wikipedia.orglibretexts.org This allows for reactions such as nitration or halogenation to occur at the positions ortho to the methoxy group (C3' and C5').

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Ether Cleavage | CBr4, Methanol, Reflux | 4-Hydroxyphenyl 1-benzofuran-2-carboxylate |

| Nitration | HNO3, H2SO4 | This compound with NO2 at C3' and/or C5' |

Modifications at the Benzofuran C-2 Position and their Impact on Reactivity

The carboxylate group at the C-2 position is a versatile handle for introducing a variety of other functional groups, which in turn can influence the reactivity of the entire molecule. The initial step for most of these transformations is the hydrolysis of the ester to 1-benzofuran-2-carboxylic acid.

From the carboxylic acid, several derivatives can be synthesized:

Amides: As mentioned earlier, coupling with various amines yields a wide array of amides. nih.gov

Acid Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride.

Other Esters: The carboxylic acid can be re-esterified with different alcohols under acidic conditions.

The electronic nature of the substituent at the C-2 position significantly impacts the reactivity of the benzofuran ring towards electrophilic attack at the C3 position. The ester group is electron-withdrawing and deactivating. Converting it to an amide, which is less deactivating, would likely increase the rate of electrophilic substitution at C3.

| C-2 Modification (from Carboxylic Acid) | Reagents | Resulting Functional Group | Impact on Benzofuran Reactivity |

|---|---|---|---|

| Amide formation | Amine, Coupling agent (e.g., HATU) | -CONH-R | Less deactivating than ester |

| Acid chloride formation | SOCl₂ or (COCl)₂ | -COCl | Highly reactive intermediate |

| Esterification | Alcohol, Acid catalyst | -COO-R | Deactivating |

Formation of Hybrid Compounds Incorporating the this compound Scaffold

The 1-benzofuran-2-carboxylate framework serves as a valuable building block in the synthesis of more complex, hybrid molecules, which often exhibit interesting biological activities. beilstein-journals.org

One strategy involves the initial hydrolysis of the ester to 1-benzofuran-2-carboxylic acid. This acid can then be incorporated into larger molecular structures. For instance, a facile synthesis of novel 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been reported. beilstein-journals.org This involves a one-pot reaction of a 2-chloromethylquinoline derivative with a salicylaldehyde, followed by hydrolysis, to form the benzofuran ring fused to the quinoline system. beilstein-journals.org

Another approach utilizes palladium-catalyzed C-H functionalization chemistry to introduce aryl or heteroaryl substituents at the C3 position of a benzofuran-2-carboxamide (B1298429). nih.govchemrxiv.org This allows for the creation of a library of C3-arylated benzofuran derivatives, which are considered hybrid compounds with potentially enhanced biological properties. nih.govchemrxiv.org These examples highlight the utility of the this compound scaffold as a versatile starting material for the construction of complex and potentially bioactive molecules.

Structure Activity Relationship Sar Studies of 4 Methoxyphenyl 1 Benzofuran 2 Carboxylate Analogues

Impact of Substituents on the Benzofuran (B130515) Ring System

The nature and position of substituents on the benzofuran ring system have been shown to be critical determinants of the biological activity of 4-methoxyphenyl (B3050149) 1-benzofuran-2-carboxylate analogues. nih.govnih.gov Researchers have explored the effects of various functional groups, including halogens, hydroxyl, alkoxy, alkyl, and aryl groups, to understand their influence on the compound's efficacy.

Effects of Halogenation on Research Outcomes

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzofuran ring has been a widely employed strategy to enhance the biological activity of this class of compounds. nih.govnih.gov Halogenation can influence a molecule's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can impact its interaction with biological targets. nih.gov

Studies have shown that the position and nature of the halogen substituent are crucial. For instance, in a series of benzofuran derivatives, the presence of a bromine atom on a methyl group at the 3-position of the benzofuran ring resulted in significant cytotoxic activity against leukemia cell lines. nih.gov This highlights that the specific placement of the halogen is a key factor in determining the compound's biological effect. nih.gov Similarly, the introduction of a fluorine atom at the para-position of a 2-benzofuranyl group led to a twofold increase in inhibitory activity in certain assays. nih.gov This enhancement is often attributed to the formation of favorable hydrophobic interactions. nih.gov

In the context of antimicrobial activity, halogen substituents on the benzofuran ring have also been shown to be important. Research indicates that for a compound to exhibit good antimicrobial activity, the presence of halogens, along with other groups like nitro and hydroxyl, at positions 4, 5, or 6 of the benzofuran nucleus is often necessary. The type and position of the halogen can significantly affect the growth inhibition of microorganisms. nih.gov

The following table summarizes the impact of halogenation on the anticancer activity of some benzofuran derivatives.

| Compound ID | Benzofuran Ring Substituent | Halogen Position | Research Outcome (e.g., IC50) | Reference |

| 1 | 3-(Bromomethyl) | 3 | IC50: 5 µM (K562), 0.1 µM (HL60) | nih.gov |

| 3 | 5-Chloro | 5 | GI50: 1.8 µM (A-549), 0.7 µM (MCF-7) | nih.gov |

This table is for illustrative purposes and the compound IDs are from the cited reference.

Influence of Hydroxyl and Alkoxy Groups

The presence of hydroxyl (-OH) and alkoxy (-OR) groups on the benzofuran ring can significantly modulate the biological activity of the parent compound. These groups can participate in hydrogen bonding, alter the molecule's polarity and solubility, and influence its metabolic stability.

Several studies have demonstrated the importance of hydroxyl groups for anticancer activity. A phenolic hydroxyl group on the benzofuran moiety has been found to be crucial for modulating anticancer effects. nih.gov This is often because the hydrogen-donating ability of the hydroxyl group can promote favorable interactions with the biological target. nih.gov For example, the introduction of a hydroxyl group at the C-7 position of a benzofuran analogue, in combination with a C-2 substituent, led to a significant improvement in its anticancer activity. nih.gov Similarly, a hydroxyl group at the C-6 position of the benzofuran ring has been shown to be essential for antibacterial activities. rsc.org

Alkoxy groups, particularly methoxy (B1213986) (-OCH3) groups, also play a significant role. The position of the methoxy group can have a substantial impact on activity. For instance, in one study, compounds with a methoxy group at the C-6 position of the benzofuran ring showed higher potency compared to those with a methoxy group at the C-7 position. nih.gov In another study of 2-benzoyl-1-benzofuran derivatives, a combination of dimethoxy substitution at the C-6 and C-7 positions of the benzofuran ring, along with a methoxy group on the benzoyl ring, was found to be beneficial for affinity to adenosine (B11128) receptors. nih.gov

The table below provides examples of the influence of hydroxyl and alkoxy groups on the research outcomes of benzofuran derivatives.

| Compound ID | Benzofuran Ring Substituent(s) | Research Outcome (e.g., IC50) | Reference |

| 8a | 7-Hydroxy, 2-Methyl | Tubulin inhibition IC50: 0.8 µM | nih.gov |

| 10h | 3-Methyl, 6-Methoxy | Higher potency than unsubstituted and 7-methoxy analogues | nih.gov |

| 3j | 6,7-Dimethoxy | A1 Ki (rat) = 6.880 µM, A2A Ki (rat) = 0.5161 µM | nih.gov |

This table is for illustrative purposes and the compound IDs are from the cited references.

Role of Alkyl and Aryl Substituents

While specific studies focusing solely on alkyl and aryl substitutions directly on the benzofuran ring of the parent compound are limited, broader research on benzofuran derivatives offers some insights. For instance, the presence of a methyl group at the C-3 position of the benzofuran ring has been shown to be a favorable modification in some anticancer agents. nih.gov In one study, a methyl group at the C-3 position, in combination with a methoxy group at the C-6 position, resulted in a compound with significantly higher potency. nih.gov

Aryl substituents, when attached to the benzofuran core, can lead to significant changes in biological activity. For example, the replacement of an indenyl moiety with simpler aryl groups in a series of compounds led to similar or slightly decreased activity, while a naphthalene (B1677914) derivative showed weaker activity. researchgate.net This suggests that the nature and size of the aryl group are important factors. In another study, the introduction of a 4-methoxyphenyl ring in certain benzofuran-2-carboxamide (B1298429) derivatives led to a significant increase in the aggregation of amyloid-beta fibrils, a process relevant to Alzheimer's disease. researchgate.net

The following table presents data on the effects of alkyl and aryl substituents in related benzofuran structures.

| Compound ID | Benzofuran Ring Substituent(s) | Research Outcome | Reference |

| 10c vs 10b | 3-Methyl | Increased activity | nih.gov |

| 4d | 2-(N-(4-methoxyphenyl)carbamoyl) | Increased Aβ42 fibrillogenesis | researchgate.net |

This table is for illustrative purposes and the compound IDs are from the cited references.

Significance of the Ester Group and its Variations

The ester group at the C-2 position of the benzofuran ring is a key functional group that plays a crucial role in the biological activity of this class of compounds. nih.gov Preliminary SAR studies have indicated that the ester group is a key site for the cytotoxic activity of benzofuran compounds. nih.gov

Variations of the ester group have been explored to understand its importance and to potentially improve the compound's properties. One common variation is the replacement of the ester with an amide group. In a study on benzofuran-2-carboxamides, these derivatives were investigated as modulators of amyloid-beta aggregation. researchgate.net The nature of the substituent on the amide nitrogen was found to be critical for activity. For example, N-phenylbenzofuran-2-carboxamide derivatives with a methoxyphenol pharmacophore showed inhibitory activity against aggregation, while those with a 4-methoxyphenyl ring accelerated it. researchgate.net

Another study on 3-substituted-benzofuran-2-carboxylic esters found that these compounds act as inhibitors of ischemic cell death. nih.gov This further underscores the importance of the ester functionality at the C-2 position for biological activity. The conversion of the carboxylic acid to an ester can also be a strategy to improve a drug's pharmacokinetic properties, such as oral absorption, by increasing its lipophilicity.

The table below illustrates the significance of the C-2 substituent.

| Compound Class | C-2 Substituent | Research Area | Key Finding | Reference |

| Benzofuran-2-carboxylates | Ester | Cytotoxicity | Key site for activity | nih.gov |

| Benzofuran-2-carboxamides | Amide | Aβ42 Aggregation | Substituent on nitrogen is critical | researchgate.net |

| 3-Substituted-benzofuran-2-carboxylic esters | Ester | Ischemic cell death | Active as inhibitors | nih.gov |

Contribution of the 4-Methoxyphenyl Group and its Analogues to Activity

In a study of 4-anilinoquinolinylchalcone derivatives, which share a similar 4-methoxyphenyl moiety, the 4-methoxyphenyl derivatives were found to be more cytotoxic to cancer cells than their 4-fluorophenyl counterparts. nih.gov This suggests that the methoxy group at the para position is beneficial for activity.

However, in other molecular contexts, the 4-methoxyphenyl group may not be optimal. For instance, in a series of N-phenylbenzofuran-2-carboxamide derivatives, the presence of a 4-methoxyphenyl ring led to an acceleration of amyloid-beta aggregation, which is generally an undesirable effect in the context of Alzheimer's disease treatment. researchgate.net In contrast, analogues with a methoxyphenol group (a hydroxyl and a methoxy group on the phenyl ring) showed inhibitory activity. researchgate.net This highlights the subtle yet critical role of the substitution pattern on the phenyl ring.

The table below summarizes findings related to the 4-methoxyphenyl group and its analogues.

| Compound Class | Phenyl Group Substituent | Research Area | Key Finding | Reference |

| 4-Anilinoquinolinylchalcones | 4-Methoxy | Anticancer | More cytotoxic than 4-fluoro analogues | nih.gov |

| N-Phenylbenzofuran-2-carboxamides | 4-Methoxy | Aβ42 Aggregation | Accelerated aggregation | researchgate.net |

| N-Phenylbenzofuran-2-carboxamides | Methoxyphenol | Aβ42 Aggregation | Inhibited aggregation | researchgate.net |

Insights from Conformation and Stereochemistry on Research Outcomes

The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, can have a profound impact on its biological activity. The specific shape of a molecule determines how well it can fit into the binding site of a biological target, such as an enzyme or a receptor.

Molecular docking studies on N-phenylbenzofuran-2-carboxamide derivatives have suggested that the orientation of the bicyclic aromatic rings (benzofuran or benzo[b]thiophene) plays a major role in determining whether they inhibit or accelerate the aggregation of amyloid-beta fibrils. researchgate.net This indicates that the spatial arrangement of the different parts of the molecule is critical for its specific biological effect.

Furthermore, the presence of chiral centers in analogues of 4-methoxyphenyl 1-benzofuran-2-carboxylate would introduce stereoisomers (enantiomers and diastereomers), which can exhibit significantly different biological activities. Generally, in drug action, stereochemistry is crucial as it affects target binding, metabolism, and distribution. mdpi.com While specific studies on the stereochemistry of this compound analogues are not widely available, research on other chiral bioactive compounds consistently demonstrates the importance of this aspect. For example, in a study of acivicin (B1666538) isomers, stereochemistry was found to lead to significant differences in antimalarial activity, suggesting that stereoselective uptake might be a key factor. mdpi.com

Computational and Theoretical Studies on 4 Methoxyphenyl 1 Benzofuran 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict molecular geometry, electronic distribution, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.netjetir.org It has been widely applied to study the properties of various organic compounds, including benzofuran (B130515) derivatives. jetir.org DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties that govern the reactivity of a molecule. researchgate.net

For instance, in studies of related benzofuran derivatives, DFT calculations with specific basis sets like B3LYP/6-311+G(d,p) have been employed to optimize the molecular structure and analyze key electronic parameters. researchgate.netniscair.res.in These calculations provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule, which are crucial for understanding its chemical behavior. The electronic properties derived from DFT, such as ionization potential and electron affinity, help in predicting how the molecule will interact with other chemical species.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. researchgate.netaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This parameter is often correlated with the biological activity of compounds. For example, in a study on 7-methoxy-benzofuran-2-carboxylic acid, a related compound, the HOMO-LUMO energy gap was calculated to be 4.189 eV, indicating a potential for high polarizability and reactivity. jetir.org The analysis of HOMO and LUMO surfaces reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Similar Benzofuran Derivative (7-methoxy-benzofuran-2-carboxylic acid)

| Parameter | Value (eV) |

| EHOMO | -6.367 |

| ELUMO | -1.632 |

| Energy Gap (ΔE) | 4.735 |

| Ionization Potential (I) | 6.367 |

| Electron Affinity (A) | 1.632 |

| Global Hardness (η) | 2.367 |

| Chemical Potential (µ) | -3.999 |

| Electrophilicity Index (ω) | 3.374 |

Source: Data adapted from a study on 1-benzofuran-2-carboxylic acid. researchgate.net

Binding Energy and Charge Density Distributions

Computational studies, particularly DFT, can also provide information on the binding energy and charge density distribution within a molecule. researchgate.net The binding energy gives an indication of the stability of the molecule. The charge density distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-deficient regions of a molecule. nih.gov

MEP maps are valuable for predicting the sites of electrophilic and nucleophilic attack. nih.gov In these maps, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For instance, in computational analyses of benzofuran derivatives, the oxygen atoms of the carbonyl and ether groups typically show negative potential, making them likely sites for interaction with electrophiles or hydrogen bond donors. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule (receptor), such as a protein or nucleic acid. These methods are instrumental in drug discovery and design.

Prediction of Ligand-Receptor Interactions and Binding Affinity

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netfip.org The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding energy. niscair.res.in Lower binding energy values typically indicate a more stable and favorable interaction. fip.org

Docking studies on various benzofuran derivatives have been performed to predict their potential as inhibitors of different enzymes. researchgate.netfip.org For example, a study on (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, which shares a methoxyphenyl group, utilized molecular docking to investigate its interaction with cyclin-dependent kinase 2 (CDK2), a cancer cell target. researchgate.net The results of such studies reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Benzofuran Derivative with a Protein Target

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (Chain A) | -8.18 | Not Specified |

| Vanillin (reference) | COX-2 (Chain A) | -4.96 | Not Specified |

Source: Data from a study on 4-formyl-2-methoxyphenyl-4-chlorobenzoate. fip.org

Conformational Analysis in Biological Environments

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can offer a dynamic view of the complex in a simulated biological environment, often including water and ions. nih.govmdpi.com MD simulations track the movements of atoms over time, providing insights into the conformational changes of both the ligand and the receptor upon binding. nih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics provides the foundational data for understanding the physicochemical properties of a molecule, which in turn are critical for Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For 4-Methoxyphenyl (B3050149) 1-benzofuran-2-carboxylate, key cheminformatics descriptors can be calculated or retrieved from chemical databases. These descriptors provide a numerical representation of the molecule's topology, geometry, and electronic properties.

Table 1: Predicted Physicochemical Properties of 4-Methoxyphenyl 1-benzofuran-2-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₄ | PubChemLite uni.lu |

| Molecular Weight | 268.26 g/mol | PubChemLite uni.lu |

| XlogP (predicted) | 4.1 | PubChemLite uni.lu |

| Hydrogen Bond Donor Count | 0 | - |

| Hydrogen Bond Acceptor Count | 4 | - |

| Rotatable Bond Count | 4 | - |

| Topological Polar Surface Area | 55.8 Ų | - |

While no specific QSAR models have been published for a series of compounds directly including this compound, studies on other benzofuran derivatives have highlighted the importance of certain descriptors in predicting their biological activity. For instance, in a QSAR study on a series of benzofuran derivatives with potential anticancer activity, descriptors related to hydrophobicity, electronic properties, and steric factors were found to be significant. sigmaaldrich.com

To illustrate how a QSAR model for a series of benzofuran-2-carboxylate derivatives might be developed, a hypothetical dataset is presented below. This table showcases the kind of data required: a series of structurally related compounds, their measured biological activity (e.g., IC₅₀), and the calculated values for relevant molecular descriptors.

Table 2: Hypothetical Data for QSAR Modeling of Benzofuran-2-Carboxylate Derivatives

| Compound ID | R-group (at para-position of phenyl ester) | IC₅₀ (µM) | logP | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) |

| 1 | -H | 15.2 | 3.5 | 52.1 | 252.24 |

| 2 | -OCH₃ | 8.5 | 3.8 | 61.3 | 282.27 |

| 3 | -Cl | 12.1 | 4.2 | 52.1 | 286.69 |

| 4 | -NO₂ | 25.8 | 3.4 | 98.0 | 297.24 |

In a typical QSAR study, a regression analysis would be performed on such a dataset to derive an equation of the form:

Biological Activity = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

This equation could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These models can then be used as 3D queries to search large chemical databases in a process known as virtual screening, with the aim of identifying novel compounds that possess the desired biological activity.

A pharmacophore model for a benzofuran-based compound like this compound would typically include features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the ester and the oxygen atoms of the methoxy (B1213986) group and the benzofuran ring.

Aromatic Rings (AR): The benzofuran ring system and the methoxyphenyl group.

Hydrophobic (HY) regions: The aromatic rings also contribute to hydrophobic interactions.

While a specific pharmacophore model for this compound is not available in the literature, models have been developed for other benzofuran derivatives targeting various biological targets. For example, a pharmacophore model for benzofuran-1,2,3-triazole hybrids as EGFR inhibitors identified hydrogen bond acceptors and hydrophobic features as crucial for activity. rsc.org

The process of pharmacophore-based virtual screening involves several steps:

Pharmacophore Model Generation: Based on a set of active compounds or the ligand-binding site of a target protein, a pharmacophore model is created.

Database Screening: The pharmacophore model is used to screen a large database of chemical compounds.

Hit Filtering and Ranking: The compounds that match the pharmacophore query are retrieved and ranked based on how well they fit the model.

Further Analysis: The top-ranked hits are then subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target protein.

Table 3: Illustrative Pharmacophore Features for a Benzofuran Scaffold

| Feature | Description | Potential Location on this compound |

| Aromatic Ring | Aromatic ring system | Benzofuran ring, Phenyl ring |

| Hydrogen Bond Acceptor | Atom capable of accepting a hydrogen bond | Ester carbonyl oxygen, Methoxy oxygen, Benzofuran oxygen |

| Hydrophobic | Non-polar region of the molecule | Benzofuran and phenyl rings |

Virtual screening campaigns using pharmacophore models derived from benzofuran-containing ligands have successfully identified novel hit compounds for various targets. nih.govnih.gov For instance, a virtual screening study based on a pharmacophore model of known inhibitors of a bacterial enzyme led to the identification of new potential antibacterial agents. nih.gov This highlights the utility of this approach in discovering new chemical entities with desired biological activities.

Advanced Research Applications and Future Trajectories of 4 Methoxyphenyl 1 Benzofuran 2 Carboxylate

Utilization as Chemical Intermediates in Advanced Organic Synthesis

The utility of 4-Methoxyphenyl (B3050149) 1-benzofuran-2-carboxylate as a chemical intermediate stems from the reactivity of both its core benzofuran (B130515) structure and its ester functional group. The benzofuran nucleus is a versatile building block for constructing more complex, biologically active molecules. nih.govjocpr.com The ester linkage in the target compound can be readily cleaved through hydrolysis to yield 1-benzofuran-2-carboxylic acid and 4-methoxyphenol, two valuable precursors for further synthetic transformations.

The synthesis of the benzofuran core itself has been the subject of extensive research, with numerous named reactions and catalytic systems developed for its construction. These methods, which often start from simpler phenolic precursors, highlight the importance of benzofuran derivatives as key intermediates. nih.govorganic-chemistry.org For instance, palladium-catalyzed reactions, such as Sonogashira coupling, are frequently employed to build the benzofuran system, which can then be further functionalized. nih.govorganic-chemistry.org

Once formed, the benzofuran scaffold can participate in a variety of chemical reactions. Its inherent structure allows for electrophilic substitution and other modifications, enabling the synthesis of a diverse library of derivatives. Research has shown that functionalized benzofurans can serve as starting materials for other heterocyclic systems. For example, 2-bromoacetylbenzofuran has been used in catalyst-free, one-pot reactions to synthesize novel 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, demonstrating the role of the benzofuran moiety as a foundational element for more elaborate molecular architectures. mdpi.com

Below is a table summarizing various established strategies for synthesizing the core benzofuran ring, underscoring the chemical context in which intermediates like 4-Methoxyphenyl 1-benzofuran-2-carboxylate are created and utilized.

| Synthesis Strategy | Description | Key Reactants/Catalysts |

| Perkin Rearrangement | One of the earliest methods, involving the base-catalyzed reaction of a coumarin (B35378) derivative. jocpr.com | Coumarins, Strong Base |

| McMurry Reaction | Reductive deoxygenation and coupling of ketoesters derived from o-hydroxyacetophenones. jocpr.com | Low-valent Titanium (e.g., TiCl₃/Zn) |

| Palladium-Catalyzed Cyclization | Intramolecular coupling reactions, often involving Sonogashira or Heck-type mechanisms. nih.govorganic-chemistry.org | Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Copper co-catalysts |

| Hypervalent Iodine-Mediated Cyclization | Oxidative cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans. | PhI(OAc)₂ |

| Base-Catalyzed Condensation | Condensation of o-hydroxyphenones with 1,1-dichloroethylene. organic-chemistry.org | Strong Base (e.g., KOH) |

Potential in Materials Science Research (e.g., Optoelectronic Materials, Functional Polymers)

While direct research on the materials science applications of this compound is not extensively documented, the structural motifs within the molecule suggest significant potential. The field of organic electronics and photonics actively seeks molecules with tailored photophysical and electronic properties, and compounds with conjugated π-systems, like benzofurans, are prime candidates.

Research into related furan-based esters has demonstrated their promise as nonlinear optical (NLO) materials. mdpi.com NLO materials are crucial for technologies like optical communication and laser systems. The key to NLO activity is often an extended π-conjugated system with donor and acceptor groups, a feature present in the target compound's architecture (the electron-rich methoxyphenyl and benzofuran rings connected via an ester). A study on 4-(methoxycarbonyl)phenyl 5-arylfuran-2-carboxylates showed that these molecules exhibit promising NLO behavior, providing a strong rationale for investigating similar properties in their benzofuran counterparts. mdpi.com

Furthermore, derivatives of the benzofuran core have been linked to applications as UV absorbers. Specifically, 2-hydroxybenzophenones, which are potent absorbers of UV radiation, can be synthesized from 3-arylbenzofuran-2(3H)-one precursors. beilstein-archives.org This synthetic pathway suggests that this compound could be a precursor for novel photostabilizers or UV-blocking agents integrated into functional polymers.

The potential for photoluminescence is another area of interest. Related heterocyclic systems are often investigated for their use in organic light-emitting diodes (OLEDs). The inherent fluorescence of the benzofuran ring system, tunable by substitution, makes it an attractive scaffold for developing new emissive materials for displays and lighting.

| Potential Application | Rationale Based on Related Compounds | Relevant Compound Class |

| Nonlinear Optical (NLO) Materials | Furan-based esters with extended conjugation show significant NLO properties. mdpi.com | 5-Arylfuran-2-carboxylates |

| UV Absorbers/Photostabilizers | Benzofuranones can be converted into 2-hydroxybenzophenones, which are excellent UV absorbers. beilstein-archives.org | 2-Hydroxybenzophenones |

| Optoelectronic Materials (e.g., OLEDs) | Heterocyclic compounds with tunable photophysical properties are sought for emissive layers. mdpi.com | Substituted Benzimidazoles |

| Functional Polymers | Integration of chromophoric units like benzofuran can impart specific optical or electronic functions to a polymer chain. | General Functional Monomers |

Development as Molecular Probes and Research Tools

Molecular probes are essential tools for visualizing and quantifying biological processes in real-time. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on molecules labeled with positron-emitting radionuclides. The structure of this compound is well-suited for modification into a PET imaging probe.

A key strategy in developing PET ligands is the incorporation of a radionuclide like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) into a biologically active molecule. The 4-methoxyphenyl group on the target compound is an ideal site for such a modification. A common method is the O-[¹¹C]methylation of a corresponding phenol (B47542) precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. elsevierpure.com By synthesizing the des-methyl precursor (4-hydroxyphenyl 1-benzofuran-2-carboxylate), a rapid radiolabeling reaction could introduce ¹¹C to generate a PET tracer.

The utility of such a probe would depend on the biological target. As discussed in the following section, benzofuran derivatives have been identified as potent inhibitors of targets like ERAP1 and as antagonists for adenosine (B11128) receptors. nih.govnih.gov A radiolabeled version of a potent benzofuran-based drug candidate would allow researchers to:

Visualize the distribution of the drug in the body.

Confirm that the drug reaches its intended target organ (e.g., the brain for neurodegenerative diseases).

Quantify the level of target engagement and receptor occupancy.

For example, a study successfully developed a PET ligand for the metabotropic glutamate (B1630785) receptor 2 (mGluR2) based on a molecule containing a methoxyphenyl group, which was labeled with ¹¹C for imaging in non-human primates. elsevierpure.com This work serves as a direct template for how this compound could be transformed from a chemical compound into a sophisticated research tool for pharmacology and neuroscience.

| Feature | Description | Relevance to this compound |

| Labeling Site | A functional group amenable to rapid incorporation of a radionuclide. | The 4-methoxyphenyl group allows for O-[¹¹C]methylation of its phenol precursor. |

| Biological Target | The probe must bind with high affinity and selectivity to a specific protein or receptor. | Benzofuran scaffolds show affinity for targets like adenosine receptors and ERAP1. nih.govnih.gov |

| Pharmacokinetics | The probe must be able to reach the target tissue (e.g., cross the blood-brain barrier). | Lipophilicity and molecular weight can be tuned by modifying the benzofuran core. |

| Signal Detection | The incorporated radionuclide (e.g., ¹¹C) decays, emitting positrons that are detected by a PET scanner. | Standard PET imaging technology. |

Integrated Approaches for Drug Discovery and Development (Pre-clinical Lead Optimization)

Modern drug discovery often begins with a "hit"—a molecule with modest activity against a biological target—which is then refined through a process called lead optimization to create a potent and safe drug candidate. scienceopen.com The benzofuran scaffold has proven to be a highly fruitful starting point for such endeavors. This compound represents a molecular framework that is ripe for this type of integrated development.

Two case studies highlight the potential of this chemical class:

ERAP1 Inhibitors: Endoplasmic reticulum aminopeptidase (B13392206) 1 (ERAP1) is a therapeutic target for autoimmune diseases and cancer. Through high-throughput screening, a series of benzofuran-based inhibitors was identified. The initial hits were then systematically modified to improve their potency. In this optimization campaign, replacing a carboxylic acid group with a tetrazole bioisostere resulted in a 2.5-fold increase in activity. Docking studies revealed that the benzofuran compounds bind to an allosteric regulatory site on the enzyme, and the most potent analogs were those that most effectively filled a key lipophilic pocket. nih.gov

Adenosine Receptor Antagonists: Adenosine receptors are targets for treating neurodegenerative conditions like Parkinson's and Alzheimer's disease. A study on methoxy-substituted 2-benzoyl-1-benzofuran derivatives sought to develop new A₁ and A₂A receptor antagonists. The researchers synthesized a series of compounds and found that the specific placement of methoxy (B1213986) groups was critical for affinity. One compound, (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone, showed promising affinity for both A₁ and A₂A receptors and was identified as a lead-like compound suitable for further optimization. nih.gov This finding is particularly relevant as it demonstrates the importance of the methoxyphenyl group in binding to neurological targets.

These studies show that this compound is an excellent candidate for a lead optimization program. The ester linkage can be replaced with more stable amides or other functional groups, and the substitution patterns on both the benzofuran and phenyl rings can be systematically varied to map the structure-activity relationship (SAR) for a given target.

The table below summarizes key findings from the lead optimization of related benzofuran compounds.

| Compound Series | Biological Target | Key Optimization Finding | Resulting Activity |

| Benzofuran Carboxylic Acids nih.gov | ERAP1 | Replacement of carboxylic acid with a tetrazole moiety. | 2.5-fold increase in potency. |

| Methoxy-Substituted 2-Benzoyl-1-benzofurans nih.gov | Adenosine A₁/A₂A Receptors | C6,7-dimethoxy substitution on the benzofuran ring combined with a C3'-methoxy on the benzoyl ring. | Dual affinity with A₂A Ki of 0.5161 µM. |

| Benzofuran Amide Variations nih.gov | ERAP1 | Conversion of carboxylic acid to methyl ester or simple carboxamide. | Loss of biological activity. |

Conclusions and Future Research Directions

Summary of Current Understanding and Research Landscape